5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 950240-07-0
Cat. No.: VC21405603
Molecular Formula: C16H21N5O2
Molecular Weight: 315.37g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 950240-07-0 |
|---|---|
| Molecular Formula | C16H21N5O2 |
| Molecular Weight | 315.37g/mol |
| IUPAC Name | 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)triazole-4-carboxamide |
| Standard InChI | InChI=1S/C16H21N5O2/c1-23-13-9-7-12(8-10-13)21-15(17)14(19-20-21)16(22)18-11-5-3-2-4-6-11/h7-11H,2-6,17H2,1H3,(H,18,22) |
| Standard InChI Key | URQOPQCSRDKJTD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N |
Introduction
Chemical Properties and Structure
5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a triazole derivative with several distinctive structural features. The compound contains a 1,2,3-triazole core with specific substituents that contribute to its chemical properties and biological activities.
Basic Identification Data
The compound's basic chemical and identification properties are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 950240-07-0 |
| Molecular Formula | C₁₆H₂₁N₅O₂ |
| Molecular Weight | 315.37 g/mol |
| IUPAC Name | 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)triazole-4-carboxamide |
These fundamental properties provide the foundation for understanding the compound's behavior in various chemical and biological environments .
Structural Characteristics
The molecular structure of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide consists of several key components:
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A 1,2,3-triazole core, which is a five-membered ring containing three nitrogen atoms in sequence
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A 4-methoxyphenyl group attached to N-1 of the triazole ring
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An amino group at the C-5 position of the triazole
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A carboxamide group at the C-4 position, with the amide nitrogen connected to a cyclohexyl ring
This specific arrangement of functional groups contributes to the compound's chemical reactivity, solubility, and biological interactions .
Chemical Identifiers
For research and database purposes, the compound can be identified using various systematic chemical notation systems:
| Identifier Type | Value |
|---|---|
| InChI | InChI=1S/C16H21N5O2/c1-23-13-9-7-12(8-10-13)21-15(17)14(19-20-21)16(22)18-11-5-3-2-4-6-11/h7-11H,2-6,17H2,1H3,(H,18,22) |
| InChIKey | URQOPQCSRDKJTD-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3CCCCC3)N |
These identifiers provide standardized ways to represent the compound's structure in chemical databases and literature .
Synthesis Methods
The synthesis of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves specialized organic chemistry techniques. Understanding these synthetic routes is crucial for both laboratory and potential industrial production of this compound.
Copper-Catalyzed Synthesis
Copper-catalyzed reactions are particularly important in the synthesis of 1,2,3-triazoles. In these reactions, copper(I) acts as a catalyst to facilitate the cycloaddition between azides and terminal alkynes. For similar compounds, CuSO₄·5H₂O in combination with sodium ascorbate (a reducing agent) is commonly used to generate the copper(I) species in situ .
The general approach for related compounds involves:
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Preparation of appropriate azide compounds (e.g., ethyl 2-azidoacetate)
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Reaction with terminal alkynes in the presence of copper catalysts
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Formation of the triazole ring followed by further modifications to introduce specific substituents
The electron-withdrawing groups present in precursors can affect the reactivity and acidity of terminal alkyne hydrogen, influencing reaction times and yields .
| Parameter | Target Value |
|---|---|
| Potency (pEC₅₀) | > 6 |
| Cellular Ligand Efficiency | > 0.25 |
| Cell Selectivity | > 100-fold over VERO and HepG2 cells |
| Calculated Lipophilicity (cLogD) | < 3 |
These criteria help identify compounds with optimal drug-like properties for further development .
Research Applications and Comparisons
The research applications of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide span several scientific fields, from medicinal chemistry to materials science.
Current Research Applications
This compound is primarily used in scientific research for its potential therapeutic applications. Its structural characteristics contribute to its reactivity and biological activity, making it a candidate for further study in medicinal chemistry.
Research applications include:
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Investigation as potential anti-cancer agents
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Study of structure-activity relationships in triazole derivatives
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Development of new synthetic methodologies for creating similar compounds
Comparison with Related Compounds
The specific structural features of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can be compared with related compounds to understand how minor structural changes affect biological activity and chemical properties.
For example, the related compound 5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 950248-80-3) differs in the position of the methoxy group and the inclusion of a fluorine atom . These modifications can significantly alter the compound's properties and biological interactions.
| Compound | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|
| 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | C₁₆H₂₁N₅O₂ | 315.37 g/mol | 4-methoxyphenyl at N-1, cyclohexyl on carboxamide |
| 5-amino-1-(4-fluorophenyl)-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | C₁₆H₁₄FN₅O₂ | 327.31 g/mol | 4-fluorophenyl at N-1, 4-methoxyphenyl on carboxamide |
Such comparisons help researchers understand structure-activity relationships and guide the design of more effective compounds .
Pharmacokinetic Properties
Understanding the pharmacokinetic properties of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is essential for evaluating its potential as a therapeutic agent.
Absorption and Distribution
While specific data for 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is limited in the provided sources, related compounds in the 5-amino-1,2,3-triazole-4-carboxamide series have demonstrated significant improvements in oral exposure following optimization efforts .
For similar compounds, oral administration at 10 mg free base/kg has resulted in:
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Area Under the Curve (AUC₀₋₈ₕ): 3200 ng·min/mL and 2300 ng·min/mL
These values suggest that compounds in this structural class can achieve meaningful systemic exposure following oral administration, which is critical for developing effective therapeutic agents.
Metabolism and Elimination
Optimization of the 5-amino-1,2,3-triazole-4-carboxamide series has focused on improving metabolic stability, indicating that metabolism is a significant consideration for these compounds . The presence of specific functional groups, such as the methoxy substituent on the phenyl ring, can affect how the compound is metabolized and eliminated from the body.
Future Research Directions
The study of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide and related compounds presents several promising avenues for future research.
Therapeutic Development Opportunities
Further research is needed to fully explore the therapeutic potential of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide and related structures. Specific opportunities include:
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Detailed investigation of its mechanism of action in various biological systems
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Structure-activity relationship studies to optimize potency and selectivity
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Development of synthetic routes that improve yield and purity
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Exploration of additional therapeutic applications beyond those currently identified
Structural Modifications
The basic structure of 5-amino-N-cyclohexyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide allows for various modifications that could enhance its properties:
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Substitutions on the methoxyphenyl ring to alter electronic properties and metabolic stability
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Modifications to the cyclohexyl group to adjust lipophilicity and binding characteristics
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Alterations of the carboxamide linkage to modify stability and hydrogen bonding capacity
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Introduction of additional functional groups to the triazole core
These modifications could lead to compounds with improved pharmacological profiles and broader applications.
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